3-(4-Nitroanilino)prop-2-enal
Description
3-(4-Nitroanilino)prop-2-enal is an α,β-unsaturated aldehyde derivative featuring a 4-nitroanilino substituent on the propenal backbone. The nitroanilino group (C₆H₅N₂O₂) at the para position distinguishes it from other cinnamaldehyde-like derivatives, such as methoxy- or hydroxy-substituted prop-2-enals. The nitro group’s electron-withdrawing nature likely influences its reactivity, solubility, and biological interactions, though specific data on this compound remain sparse .
Properties
CAS No. |
83250-96-8 |
|---|---|
Molecular Formula |
C9H8N2O3 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
3-(4-nitroanilino)prop-2-enal |
InChI |
InChI=1S/C9H8N2O3/c12-7-1-6-10-8-2-4-9(5-3-8)11(13)14/h1-7,10H |
InChI Key |
MGNIZXONZPYUDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC=CC=O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitroanilino)prop-2-enal typically involves the reaction of 4-nitroaniline with prop-2-enal under specific conditions. One common method involves the condensation reaction between these two compounds, often facilitated by an acid catalyst to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitroanilino)prop-2-enal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the nitro group can lead to the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields aniline derivatives, while oxidation can lead to carboxylic acids or other oxidized forms .
Scientific Research Applications
3-(4-Nitroanilino)prop-2-enal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(4-Nitroanilino)prop-2-enal involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) and hydroxy groups enhance bioactivity in anti-inflammatory and anticancer contexts , whereas the nitro group (electron-withdrawing) may alter reactivity, stability, and binding affinities. For example, nitroaniline derivatives are often precursors in dye and pharmaceutical synthesis due to their electrophilic character .
- Substituent Position: Ortho-substituted derivatives (e.g., 2-methoxycinnamaldehyde) exhibit distinct NMR profiles and biological activities compared to para-substituted analogs , suggesting that the para-nitroanilino group in 3-(4-Nitroanilino)prop-2-enal may confer unique steric and electronic properties.
Physicochemical Properties
- Solubility and Stability: Methoxy and hydroxy derivatives are typically more polar and water-soluble than nitro-substituted analogs, which may exhibit lower solubility due to the nitro group’s hydrophobicity.
- Spectroscopic Data: NMR studies () emphasize the diagnostic shifts for ortho vs. para substituents in cinnamaldehyde derivatives, which would aid in characterizing this compound’s structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
